N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The indole moiety, derived from tryptophan, is a significant heterocyclic system found in natural products and drugs .
- The 6-bromo-1H-indole group contributes to its unique properties.
- The [1,2,4]triazolo[4,3-b]pyridazin fragment adds further complexity.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: This classic method involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Triazolo[4,3-b]pyridazine Formation: The triazolo[4,3-b]pyridazine ring can be constructed via cyclization reactions, possibly involving condensation of suitable precursors.
Industrial Production:: While specific industrial methods for this compound are not widely documented, scaled-up synthesis would likely involve efficient and cost-effective routes.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).
Substitution: The bromo group could participate in substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), N-bromosuccinimide (for bromination), and strong acids (for cyclization) might be employed.
Major Products: These reactions could yield various derivatives, such as substituted indoles or triazolopyridazines.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures, such as other indole derivatives or triazolopyridazines.
Properties
Molecular Formula |
C19H19BrN6O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C19H19BrN6O2/c1-28-19-7-5-17-23-22-16(26(17)24-19)4-6-18(27)21-9-11-25-10-8-13-2-3-14(20)12-15(13)25/h2-3,5,7-8,10,12H,4,6,9,11H2,1H3,(H,21,27) |
InChI Key |
WANNURTXXLVEOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br)C=C1 |
Origin of Product |
United States |
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